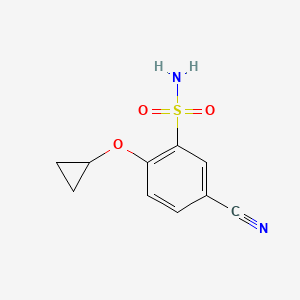
5-Cyano-2-cyclopropoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-2-cyclopropoxybenzenesulfonamide is an organic compound with the molecular formula C10H10N2O3S and a molecular weight of 238.26 g/mol . This compound is characterized by the presence of a cyano group (-CN), a cyclopropoxy group (-O-C3H5), and a benzenesulfonamide moiety. It is used in various chemical and pharmaceutical applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-cyclopropoxybenzenesulfonamide typically involves the reaction of 2-cyclopropoxybenzenesulfonyl chloride with a suitable cyano-containing reagent under controlled conditions. One common method involves the use of sodium cyanide (NaCN) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. The scalability of this process makes it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-cyclopropoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like NaOH or KOH.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
5-Cyano-2-cyclopropoxybenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyano-2-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electron-withdrawing group, influencing the reactivity and binding affinity of the compound. The sulfonamide moiety can form hydrogen bonds with target proteins, enhancing its inhibitory effects. The overall mechanism may involve the disruption of metabolic pathways or inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
5-Cyano-2-formylbenzoic acid: Similar in structure but contains a formyl group instead of a cyclopropoxy group.
2-Cyano-5-oxopentanoic acid: Contains a cyano group and is used as a succinate dehydrogenase inhibitor.
Uniqueness
5-Cyano-2-cyclopropoxybenzenesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C10H10N2O3S |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
5-cyano-2-cyclopropyloxybenzenesulfonamide |
InChI |
InChI=1S/C10H10N2O3S/c11-6-7-1-4-9(15-8-2-3-8)10(5-7)16(12,13)14/h1,4-5,8H,2-3H2,(H2,12,13,14) |
InChI Key |
ZASZHWLIFBWNMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)C#N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14810255.png)
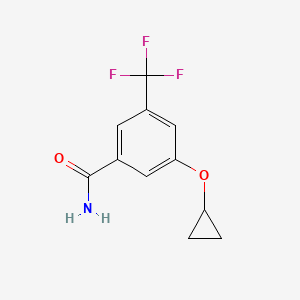
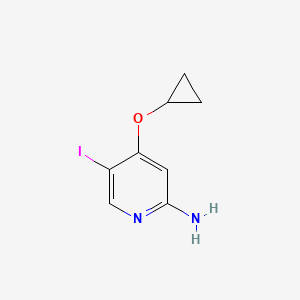
![5-[2-(4-ethoxyphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14810277.png)
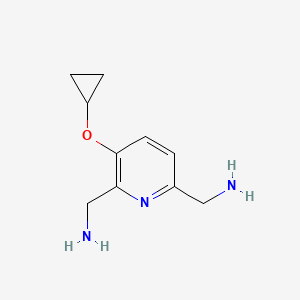
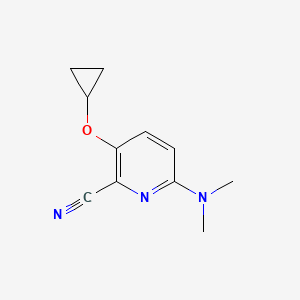
![2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14810296.png)
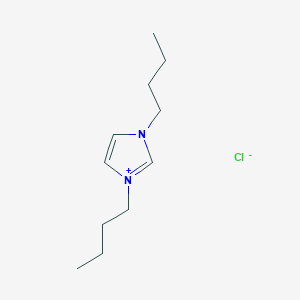
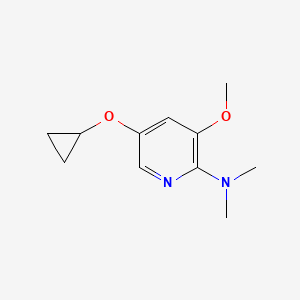
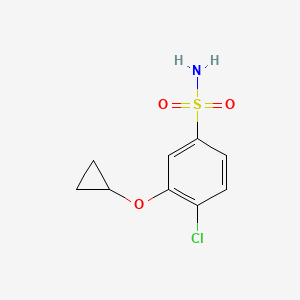


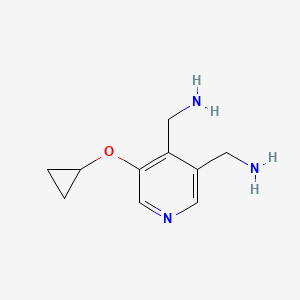
![3-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)-N-methylpropanamide](/img/structure/B14810348.png)
